Benzyl (2-(methylamino)-2-oxoethyl)carbamate

Description

BenchChem offers high-quality Benzyl (2-(methylamino)-2-oxoethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (2-(methylamino)-2-oxoethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[2-(methylamino)-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-12-10(14)7-13-11(15)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWVKWHLWPSSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569320 | |

| Record name | Benzyl [2-(methylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21855-72-1 | |

| Record name | Benzyl [2-(methylamino)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl (2-(methylamino)-2-oxoethyl)carbamate chemical properties

An In-depth Technical Guide to Benzyl (2-(methylamino)-2-oxoethyl)carbamate

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this technical guide provides a comprehensive examination of Benzyl (2-(methylamino)-2-oxoethyl)carbamate. This document moves beyond a simple data sheet to offer a synthesized narrative on the compound's core chemical properties, synthesis, reactivity, and practical applications. As a key building block in modern synthetic chemistry, a thorough understanding of this molecule is essential for its effective utilization. This guide is structured to deliver not just data, but actionable, field-proven insights grounded in established chemical principles.

Core Identity and Physicochemical Characteristics

Benzyl (2-(methylamino)-2-oxoethyl)carbamate, systematically known as N-(Benzyloxycarbonyl)glycine-N-methylamide, is a derivative of the amino acid glycine. Its structure is characterized by a glycine backbone where the primary amine is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is converted to an N-methylamide. This specific combination of functional groups makes it a valuable intermediate, particularly in peptide synthesis and the development of peptidomimetics.

The Cbz group is a cornerstone of peptide chemistry, introduced by Bergmann and Zervas in the 1930s. This methodology was a significant advancement, allowing for controlled, stepwise peptide synthesis.[1] The stability of the Cbz group to mildly acidic and basic conditions, combined with its susceptibility to cleavage under specific, non-hydrolytic conditions, provides the orthogonality required for complex multi-step syntheses. The N-methylamide moiety, meanwhile, can enhance metabolic stability and modify the conformational properties of peptide-based molecules, making it a feature of interest in drug design.

Compound Identification

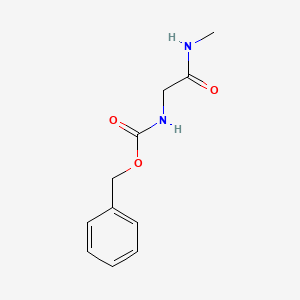

Caption: 2D Structure of Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Table 1: Core Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | Benzyl (2-(methylamino)-2-oxoethyl)carbamate | IUPAC Nomenclature |

| CAS Number | 21855-72-1 | [2] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [2] |

| Molecular Weight | 222.24 g/mol | [2] |

| SMILES | O=C(OCC1=CC=CC=C1)NCC(NC)=O | [2] |

| InChI Key | UGAMNTGMICNTPS-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white solid (typical) | General Chemical Properties |

| Storage | Sealed in dry, room temperature | [2] |

Synthesis and Purification

The most direct and common synthesis of this compound involves the coupling of N-benzyloxycarbonylglycine (Cbz-Gly-OH) with methylamine. This is a standard amidation reaction, typically facilitated by a peptide coupling agent to activate the carboxylic acid, thereby preventing side reactions and promoting high yields.

The choice of coupling agent is critical. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective but can lead to byproducts that require careful removal. More modern reagents such as HATU or HBTU offer cleaner reactions and faster kinetics, though at a higher cost. The causality behind using a coupling agent is to convert the carboxylic acid's hydroxyl group into a better leaving group, making it highly susceptible to nucleophilic attack by the amine (methylamine).

Experimental Protocol: Synthesis via EDC Coupling

This protocol describes a representative lab-scale synthesis.

Materials:

-

N-benzyloxycarbonylglycine (Cbz-Gly-OH)

-

Methylamine solution (e.g., 40% in water or 2M in THF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve N-benzyloxycarbonylglycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Activation: Add EDC (1.2 eq) to the cooled solution. The EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is included to suppress racemization (if applicable) and improve efficiency by forming an active ester, which is less prone to side reactions.

-

Amine Addition: While maintaining the temperature at 0 °C, slowly add the methylamine solution (1.5 eq). The excess methylamine ensures the complete consumption of the activated acid.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (Cbz-Gly-OH) is consumed.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and EDC byproducts), saturated NaHCO₃ solution (to remove unreacted HOBt and acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethyl acetate/hexane) or flash column chromatography on silica gel to yield the pure product.[3]

Caption: Workflow for the Synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Chemical Reactivity and Applications

The utility of this compound is defined by the reactivity of its Cbz protecting group. The Cbz group is robust under many synthetic conditions but can be selectively removed when desired, unmasking the primary amine for further functionalization. This is the cornerstone of its application as a synthetic intermediate.

Deprotection Mechanisms

The primary method for Cbz group removal is catalytic hydrogenolysis .

-

Mechanism: The compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) and exposed to hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The palladium surface catalyzes the cleavage of the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide as byproducts.

-

Advantages: This method is exceptionally clean and efficient, with byproducts that are volatile and easily removed. The conditions are mild and generally do not affect other functional groups, with the exception of other reducible groups like alkenes, alkynes, or some nitro groups.

Caption: Cbz Deprotection via Catalytic Hydrogenolysis.

Applications in Drug Discovery

Benzyl (2-(methylamino)-2-oxoethyl)carbamate serves as a precursor to N-protected glycine methylamide, a common structural motif in medicinal chemistry. The chiral benzylamine, a related structure, is a prevalent element in many FDA-approved drugs.[4] While this specific compound is primarily an intermediate, its derivatives have shown biological relevance. For instance, analogs based on a N-(2-(Benzylamino)-2-oxoethyl)benzamide scaffold have been identified as novel agents that protect pancreatic β-cells against endoplasmic reticulum stress, providing a potential modality for treating diabetes.[5] The carbamate group itself is a key structural motif in numerous therapeutic agents, valued for its ability to act as a stable amide bioisostere, improving pharmacokinetic properties like stability and bioavailability.[6]

Spectroscopic and Analytical Profile

Characterization of Benzyl (2-(methylamino)-2-oxoethyl)carbamate relies on standard spectroscopic techniques. The expected data provides a unique fingerprint for confirming the structure and purity of the synthesized material.

Table 2: Representative Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | ~7.35 ppm (m, 5H): Aromatic protons of the benzyl group.~5.10 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.~3.85 ppm (d, 2H): Methylene protons (-CH₂-) of the glycine backbone.~2.75 ppm (d, 3H): Methyl protons (-CH₃) of the methylamide.Broad signals for N-H protons. |

| IR (Infrared) | ~3300 cm⁻¹: N-H stretching (from both carbamate and amide).~1700 cm⁻¹: C=O stretching of the carbamate urethane group.[7]~1650 cm⁻¹: C=O stretching of the amide I band.~1530 cm⁻¹: N-H bending of the amide II band. |

| Mass Spec (MS) | [M+H]⁺: Expected at m/z 223.10.[M+Na]⁺: Expected at m/z 245.08. |

Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary slightly depending on the solvent and instrument used.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of Benzyl (2-(methylamino)-2-oxoethyl)carbamate is crucial. While comprehensive toxicological data is not available, information on structurally similar compounds provides guidance.

-

Hazard Classification: Similar carbamates are often classified as causing skin and eye irritation and may cause respiratory irritation.[8][9][10][11]

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][11]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8][9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

-

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[2][11] The recommended storage condition is sealed in dry, room temperature.[2]

Conclusion

Benzyl (2-(methylamino)-2-oxoethyl)carbamate is more than a catalog chemical; it is a versatile and enabling tool for chemical synthesis. Its value lies in the strategic placement of the Cbz protecting group on a modified glycine scaffold, providing a stable yet readily cleavable handle for constructing more complex molecules. A firm grasp of its synthesis, reactivity, and handling protocols allows researchers to leverage its full potential in peptide science and the broader field of drug discovery.

References

- Benchchem. (n.d.). Benzyl (2-(ethylamino)-2-oxoethyl)carbamate | 21855-73-2. Benchchem.

- BLDpharm. (n.d.). 21855-72-1|Benzyl (2-(methylamino)-2-oxoethyl)carbamate. BLDpharm.

- ChemicalBook. (2025). benzyl methyl(2-oxoethyl)carbamate | 107201-33-2. ChemicalBook.

- BLDpharm. (n.d.). BD35497[949-90-6]Benzyl (2-amino-2-oxoethyl)carbamate. BLDpharm.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry.

- PubChem. (n.d.). Benzyl N-(2-aminoethyl)carbamate | C10H14N2O2 | CID 2794257. PubChem.

- Sigma-Aldrich. (n.d.). Benzyl methyl(2-oxoethyl)carbamate | 107201-33-2. Sigma-Aldrich.

- AK Scientific, Inc. (n.d.). Benzyl (2-(ethylamino)-2-oxoethyl)carbamate. AK Scientific, Inc.

- Angene Chemical. (2021). Safety Data Sheet. Angene Chemical.

- Organic Syntheses. (n.d.). Procedure. Organic Syntheses.

- MedChemExpress. (2025). Benzyl N-(2-aminoethyl)carbamate hydrochloride-SDS. MedChemExpress.

- AK Scientific, Inc. (n.d.). Benzyl N-(2-aminoethyl)carbamate hydrochloride. AK Scientific, Inc.

-

Matosevic, A., & Vlainic, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 80-99. Retrieved from [Link]

-

Aloiau, A. N., et al. (2024). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. Organic Process Research & Development. Retrieved from [Link]

-

Wang, W., et al. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. Chemical Biology & Drug Design, 95(3), 388-393. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 21855-72-1|Benzyl (2-(methylamino)-2-oxoethyl)carbamate|BLD Pharm [bldpharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. aksci.com [aksci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. aksci.com [aksci.com]

An In-Depth Technical Guide to Benzyl (2-(methylamino)-2-oxoethyl)carbamate

CAS Number: 21855-72-1 Synonyms: N-Methyl Cbz-Glycinamide, N-(Benzyloxycarbonyl)sarcosine amide

This guide provides a comprehensive technical overview of Benzyl (2-(methylamino)-2-oxoethyl)carbamate, a key reagent in synthetic organic chemistry, particularly in the field of peptide synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, and applications, with a focus on the underlying chemical principles and practical methodologies.

Introduction

Benzyl (2-(methylamino)-2-oxoethyl)carbamate, also known as N-Cbz-sarcosine amide, is a derivative of sarcosine (N-methylglycine) where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. The Cbz group, introduced by Bergmann and Zervas in the 1930s, was a foundational development in modern peptide chemistry, enabling the controlled, stepwise synthesis of polypeptides.[1][2] This compound serves as a valuable building block for the incorporation of N-methylated amino acid residues into peptide chains. N-methylation is a common structural motif in natural products and peptidomimetics, often imparting increased metabolic stability, enhanced membrane permeability, and controlled conformational properties to the parent peptide.

Physicochemical Properties

| Property | Value | Source/Reference |

| CAS Number | 21855-72-1 | [3] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [3] |

| Molecular Weight | 222.24 g/mol | [3] |

| Appearance | White to off-white solid (inferred) | General appearance of similar carbamates[4] |

| Melting Point | Not available. (For Benzyl carbamate: 86-89 °C) | [5] |

| Boiling Point | Not available. (Predicted for a related compound: 314.2±31.0 °C) | [6] |

| Solubility | Good solubility in organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane. Limited solubility in water (inferred). | [7] |

| Storage | Sealed in a dry, room temperature environment. For long-term storage, a cool, dry place is recommended. | [3][8] |

Synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate

The synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate is a two-step process starting from sarcosine. The first step involves the protection of the secondary amine of sarcosine with a benzyloxycarbonyl (Cbz) group. The resulting N-Cbz-sarcosine is then converted to its methyl amide.

Step 1: Synthesis of N-Benzyloxycarbonyl-sarcosine (Cbz-sarcosine)

The protection of sarcosine is typically achieved by reacting it with benzyl chloroformate in an aqueous alkaline medium.

Reaction Scheme:

Caption: Amidation of N-Cbz-sarcosine to yield the target compound.

Experimental Protocol (General procedure for amide bond formation): [5][9]

-

Dissolve N-Cbz-sarcosine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or N,N-dimethylformamide.

-

Add a coupling agent, for example, dicyclohexylcarbodiimide (DCC, 1.1 eq) and an additive such as 1-hydroxybenzotriazole (HOBt, 1.1 eq), and stir the mixture at 0 °C for 30 minutes.

-

Add a solution of methylamine (e.g., methylamine hydrochloride with a base like triethylamine, or an aqueous solution of methylamine) (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Applications in Peptide Synthesis

The primary application of Benzyl (2-(methylamino)-2-oxoethyl)carbamate is as a building block for the incorporation of N-methylglycine (sarcosine) residues into peptide sequences during solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

The Role of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis. Its key features include:

-

Stability: The Cbz group is stable to a wide range of reaction conditions, including those used for peptide bond formation and the cleavage of other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), making it an orthogonal protecting group in many synthetic strategies. [2][10]* Cleavage: The Cbz group can be readily removed under specific conditions, most commonly by catalytic hydrogenolysis or by treatment with strong acids. [2][11] Mechanism of Cbz Protection and Deprotection:

Caption: General mechanism of Cbz protection and deprotection of an amine.

Protocol for Incorporation into a Peptide Chain (Fmoc-based SPPS)

Below is a general protocol for using Benzyl (2-(methylamino)-2-oxoethyl)carbamate in Fmoc-based solid-phase peptide synthesis. This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus.

-

Resin Preparation: Start with a suitable resin (e.g., Wang or Rink amide resin) with the first amino acid attached and its N-terminal Fmoc group removed.

-

Coupling of Benzyl (2-(methylamino)-2-oxoethyl)carbamate:

-

Pre-activate Benzyl (2-(methylamino)-2-oxoethyl)carbamate (as the carboxylic acid, i.e., N-Cbz-sarcosine) (3-5 eq) with a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin thoroughly with DMF, dichloromethane, and methanol to remove excess reagents and byproducts.

-

Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups using acetic anhydride and a base.

-

Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids.

-

Final Cleavage and Deprotection:

-

After the peptide sequence is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

-

The Cbz group is generally stable to TFA treatment. [12] * The N-terminal Cbz group can be removed, if desired, after cleavage from the resin by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). [11]

-

Analytical Methods

The purity and identity of Benzyl (2-(methylamino)-2-oxoethyl)carbamate can be assessed using a variety of analytical techniques.

Chromatography

-

Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess purity. A typical mobile phase would be a mixture of ethyl acetate and hexane.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative analysis of carbamates. A reversed-phase C18 column with a gradient elution of water and acetonitrile or methanol is commonly used. Detection can be achieved using a UV detector, typically at wavelengths around 214 nm or 254 nm. [13][14]For trace analysis, post-column derivatization followed by fluorescence detection can be employed, as described in EPA Method 531.1 for carbamate pesticides. [7] Illustrative HPLC Workflow:

Caption: A typical HPLC workflow for the analysis of carbamates.

Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the methyl group, the methylene protons, the benzyl group protons, and the amide and carbamate protons.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the carbamate and amide groups, and aromatic C-H stretching. For the related benzyl carbamate, characteristic peaks are observed for -NH stretching (3422-3332 cm⁻¹) and >C=O stretching (1694 cm⁻¹). [2]* Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) after suitable derivatization can be employed.

Safety and Handling

Benzyl (2-(methylamino)-2-oxoethyl)carbamate should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Hazards: May cause skin and eye irritation, and respiratory tract irritation. [8]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. [8]* Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. [8][15]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. [15]

References

- Agilent Technologies.

- Organic Syntheses Procedure.

- Electronic Supplementary Information - The Royal Society of Chemistry. HPLC Methods.

- ResearchGate.

- BLDpharm. 21855-72-1|Benzyl (2-(methylamino)-2-oxoethyl)

- AK Scientific, Inc. Benzyl (2-(ethylamino)-2-oxoethyl)

- Benchchem. Benzyl (2-(ethylamino)-2-oxoethyl)

- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –.

- Fisher Scientific.

- Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

- The Royal Society of Chemistry. c6cy02413k1.pdf.

- Organic Syntheses Procedure. N-Benzyl-1-(trimethylsilyl)methanamine.

- PrepChem.com. Synthesis of Cbz-sarcosine.

- PubChem. benzyl N-(2-hydroxyethyl)

- Sigma-Aldrich. Benzyl methyl(2-oxoethyl)

- Organic Chemistry Portal. Cbz-Protected Amino Groups.

- RSC Publishing. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions.

- Redalyc. Synthesis and characterization of novel α-monomers of peptide nucleic acid.

- Organic Chemistry Portal. Cbz-Protected Amino Groups.

- PubMed. Kinetic and mechanistic investigation of the selective acidolysis of the C-terminal amide bond of N-acyl-N,alpha,alpha-trialkyl glycine amides.

- Supporting Information.

- PubChemLite. Benzyl n-methyl-n-[2-(methylamino)

- BLDpharm. 1871387-92-6|Benzyl (2-(ethylamino)-2-oxoethyl)(methyl)

- ChemicalBook.

- ChemSynthesis. benzyl N-(2-carbamimidamido-2-oxoethyl)

- Parchem. Benzyl (2-(methylamino)-2-oxoethyl)

- Luxembourg Bio Technologies. Developments in peptide and amide synthesis.

- PubChem.

- Grokipedia.

- ChemicalBook. benzyl methyl(2-oxoethyl)

- Organic Syntheses.

- Google P

- Nitrosamines Exchange. N-nitrososarcosine limit.

- New Journal of Chemistry (RSC Publishing). Metal-free synthesis of secondary amides using N-Boc-O-tosylhydroxylamine as nitrogen source via Beckmann rearrangement.

- ChemRxiv. to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil.

- ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?.

- ResearchGate. HPLC analysis of authentic sarcosine in aqueous solution.

- Medkoo. Benzyl tert-butyl ((1S,2R,4S)-4-(dimethylcarbamoyl)cyclohexane-1,2-diyl)

- BLDpharm. 6833-09-6|Benzyl (2-oxo-2-(phenylamino)ethyl)

- Open Access Pub.

Sources

- 1. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. 21855-72-1|Benzyl (2-(methylamino)-2-oxoethyl)carbamate|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benzyl methyl(2-oxoethyl)carbamate | 107201-33-2 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure and Synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate

This guide provides a comprehensive technical overview of Benzyl (2-(methylamino)-2-oxoethyl)carbamate, a key intermediate in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its molecular structure, synthesis, and physicochemical properties.

Introduction: The Significance of a Protected Amino Acid Amide

Benzyl (2-(methylamino)-2-oxoethyl)carbamate, also known by its synonym N-Methyl Cbz-Glycinamide, is a derivative of the simplest amino acid, glycine. Its structure is characterized by two key features: a benzyloxycarbonyl (Cbz or Z) protecting group on the amino terminus and a methylamide group at the carboxy terminus. This unique arrangement makes it a valuable building block in the synthesis of more complex molecules.

The Cbz group serves as a crucial temporary shield for the amine functionality, preventing unwanted side reactions during multi-step syntheses, particularly in peptide chemistry. The methylamide moiety, on the other hand, can influence the biological activity and pharmacokinetic properties of a final drug candidate. Understanding the synthesis and properties of this molecule is therefore fundamental for its effective application in research and development.

Molecular Structure and Physicochemical Properties

The molecular integrity of Benzyl (2-(methylamino)-2-oxoethyl)carbamate is defined by its specific arrangement of atoms and functional groups.

Molecular Formula: C₁₁H₁₄N₂O₃[1]

Molecular Weight: 222.24 g/mol [2]

CAS Number: 21855-72-1[1]

SMILES: O=C(OCC1=CC=CC=C1)NCC(NC)=O[2]

The structure consists of a central glycine backbone. The α-amino group is protected by a benzyloxycarbonyl group, which is composed of a benzyl group attached to a carbamate. The carboxylic acid end of the glycine is converted to a methylamide.

A table summarizing the key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |

| Molecular Weight | 222.24 g/mol | [2] |

| CAS Number | 21855-72-1 | [1] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Soluble in many organic solvents | Inferred from related compounds |

Synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate: A Step-by-Step Protocol

The synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate is typically achieved through a two-step process starting from glycine. The first step involves the protection of the amino group of glycine with a benzyloxycarbonyl (Cbz) group. The second step is the coupling of the resulting N-Cbz-glycine with methylamine to form the desired methylamide.

Step 1: Synthesis of N-(Benzyloxycarbonyl)glycine (Cbz-Gly-OH)

The foundational step is the protection of the glycine amino group. This is a well-established procedure in peptide chemistry.

Reaction: Glycine + Benzyl Chloroformate → N-(Benzyloxycarbonyl)glycine

Protocol: A detailed procedure for the synthesis of the Cbz derivative of glycine from glycine and benzyl chloroformate is available and involves the reaction in an aqueous sodium hydroxide solution at low temperatures.[3][4] The use of a base is crucial to deprotonate the amino group of glycine, making it nucleophilic enough to attack the benzyl chloroformate.[3]

Step 2: Synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate from Cbz-Gly-OH

The final step involves the formation of the amide bond between the carboxylic acid of Cbz-Gly-OH and methylamine. A common and efficient method for this transformation is the mixed anhydride method using ethyl chloroformate.[5]

Reaction: N-(Benzyloxycarbonyl)glycine + Methylamine → Benzyl (2-(methylamino)-2-oxoethyl)carbamate

Experimental Protocol:

This protocol is adapted from a reported procedure for the synthesis of the corresponding primary amide and modified for the synthesis of the methylamide.[5]

-

Activation of Cbz-Glycine: In a round-bottom flask, dissolve N-(Benzyloxycarbonyl)glycine (1 equivalent) and triethylamine (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -10 °C in an ice-salt bath.

-

Formation of Mixed Anhydride: To the cooled, stirring solution, add ethyl chloroformate (1 equivalent) dropwise, ensuring the temperature remains at -10 °C. Stir the mixture under a nitrogen atmosphere for 30 minutes. The triethylamine acts as a base to neutralize the HCl formed during the reaction, driving the formation of the mixed carbonic-carboxylic anhydride.

-

Amidation: In a separate flask, prepare a solution of methylamine (a slight excess, e.g., 1.2 equivalents) in water or an appropriate solvent. Slowly add the methylamine solution to the mixed anhydride solution at -10 °C.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be further purified by flash column chromatography on silica gel or by recrystallization to yield pure Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data:

-

Aromatic Protons (Benzyl group): A multiplet in the range of δ 7.2-7.4 ppm (5H).

-

Benzylic Protons (-CH₂-Ph): A singlet around δ 5.1 ppm (2H).

-

Glycine Methylene Protons (-NH-CH₂-CO-): A doublet around δ 3.8-4.0 ppm (2H), coupled to the adjacent NH proton.

-

Methyl Protons (-NH-CH₃): A doublet around δ 2.7-2.8 ppm (3H), coupled to the adjacent NH proton.

-

Amide NH Proton (-CO-NH-CH₃): A broad singlet or quartet (depending on coupling) in the region of δ 6.0-7.0 ppm (1H).

-

Carbamate NH Proton (-O-CO-NH-): A broad singlet or triplet (depending on coupling) in the region of δ 5.5-6.5 ppm (1H).

Expected ¹³C NMR Spectral Data:

-

Carbonyl Carbon (Amide): In the range of δ 169-172 ppm.

-

Carbonyl Carbon (Carbamate): In the range of δ 156-158 ppm.

-

Aromatic Carbons (Benzyl group): Peaks between δ 127-137 ppm.

-

Benzylic Carbon (-CH₂-Ph): Around δ 67 ppm.

-

Glycine Methylene Carbon (-NH-CH₂-CO-): Around δ 44 ppm.

-

Methyl Carbon (-NH-CH₃): Around δ 26 ppm.

Expected Infrared (IR) Spectral Data:

-

N-H Stretching (Amide and Carbamate): A broad band in the region of 3300-3400 cm⁻¹.

-

C-H Stretching (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

-

C=O Stretching (Amide): A strong absorption band around 1640-1670 cm⁻¹.

-

C=O Stretching (Carbamate): A strong absorption band around 1690-1710 cm⁻¹.

-

N-H Bending (Amide): A band around 1550 cm⁻¹.

-

C-O Stretching (Carbamate): A band in the region of 1200-1250 cm⁻¹.

Applications in Drug Development and Research

Benzyl (2-(methylamino)-2-oxoethyl)carbamate is primarily used as a precursor and building block in the synthesis of more complex molecules. Its utility stems from the orthogonal nature of the Cbz protecting group and the presence of the methylamide functionality.

-

Peptide Synthesis: This compound can be deprotected at the N-terminus to reveal a free amine, which can then be coupled to other amino acids or peptide fragments to build larger peptide chains. The methylamide at the C-terminus can be a desirable feature in peptidomimetics to enhance stability against enzymatic degradation or to modulate receptor binding.

-

Intermediate for Further Synthesis: As demonstrated in the literature, this molecule can serve as a starting material for the synthesis of other small molecules, such as 2-amino-N-methyl-acetamide, through hydrogenation to remove the Cbz group.[6] This downstream product can then be used in various other chemical transformations.

Conclusion

Benzyl (2-(methylamino)-2-oxoethyl)carbamate is a strategically important molecule in synthetic organic chemistry. Its synthesis, based on well-established protection and coupling methodologies, is straightforward and provides access to a versatile building block. The presence of the Cbz protecting group allows for controlled and sequential chemical modifications, making it a valuable tool for researchers in peptide synthesis and the broader field of drug discovery. A thorough understanding of its molecular structure and reactivity is paramount for its successful application in the development of novel therapeutic agents and other complex molecular architectures.

References

- Supporting Information for a scientific article. The synthesis of Cbz-Glycinamide (CAS 21855-72-1) is mentioned, following a reported procedure involving ethyl chloroformate.

- Supporting Information, The Royal Society of Chemistry.

- c6cy02413k1.pdf - The Royal Society of Chemistry.

-

Stereoselective Synthesis of β-Glycinamide Ribonucleotide - PMC - NIH. Available at: [Link]

-

Benzylcarbamate - the NIST WebBook. Available at: [Link]

-

PubChemLite - Benzyl n-methyl-n-[2-(methylamino)ethyl]carbamate. Available at: [Link]

-

PubChem. benzyl N-(2-hydroxyethyl)carbamate | C10H13NO3 | CID 280458. Available at: [Link]

-

Chemistry Stack Exchange. Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions. Available at: [Link]

-

Organic Syntheses. ethyl n-methylcarbamate. Available at: [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

-

NIST. Benzylamine. Available at: [Link]

-

PubChem. benzyl N-[2-[[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate. Available at: [Link]

Sources

Benzyl (2-(methylamino)-2-oxoethyl)carbamate synthesis from glycine

An In-depth Technical Guide to the Synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate from Glycine

Abstract

This guide provides a comprehensive, technically-grounded methodology for the two-step synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate, a carbamate-protected amino acid amide, starting from the simple amino acid, glycine. The synthesis involves an initial N-protection of glycine using a benzyloxycarbonyl (Cbz) group, followed by a robust amide coupling reaction with methylamine. This document is structured to provide not only step-by-step protocols but also the underlying chemical principles and rationale for experimental choices, targeting researchers and professionals in organic synthesis and drug development. The protocols are designed to be self-validating, with in-depth explanations for each manipulation, ensuring both reproducibility and a deep understanding of the process.

Introduction

The synthesis of protected amino acid derivatives is a cornerstone of medicinal chemistry and peptide science. Benzyl (2-(methylamino)-2-oxoethyl)carbamate serves as a valuable building block, incorporating the versatile benzyloxycarbonyl (Cbz) protecting group, which is stable under a variety of conditions but readily removable by hydrogenolysis.[1] The overall synthetic strategy is a classic two-stage process: first, the nucleophilic amino group of glycine is protected to prevent self-polymerization and direct the subsequent reaction; second, the carboxylic acid moiety is activated to facilitate amide bond formation with methylamine. This guide elucidates a reliable pathway to achieve this synthesis with high purity and yield.

Overall Synthetic Workflow

The synthesis proceeds in two principal stages, starting with the protection of glycine, followed by the amide coupling to yield the final product.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of N-Benzyloxycarbonyl-glycine (Cbz-glycine)

Principle and Mechanism

The first step is the protection of the amino group of glycine using the benzyloxycarbonyl (Cbz) group. This reaction is a classic example of the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride under aqueous alkaline conditions.[2][3]

Glycine, under neutral conditions, exists as a zwitterion with a protonated ammonium group (-NH₃⁺), which is not nucleophilic.[3] The addition of a base, such as sodium hydroxide (NaOH), is crucial as it deprotonates the ammonium ion to generate a free amine (-NH₂), a potent nucleophile.[2][3] This free amine then attacks the electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate collapses, expelling the chloride ion and forming the stable carbamate linkage. An additional equivalent of base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, maintaining the basic pH necessary for the amine to remain deprotonated and nucleophilic.[3]

Caption: Mechanism of Cbz protection of glycine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-protection of amino acids.[4][5]

Materials:

-

Glycine (1.0 eq)

-

Sodium Hydroxide (NaOH) (2.0 - 2.2 eq)

-

Benzyl Chloroformate (Cbz-Cl) (1.1 - 1.2 eq)

-

Deionized Water

-

Diethyl Ether (or other non-polar organic solvent)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve glycine (1.0 eq) in an aqueous solution of 2 M NaOH (1.0 eq). Cool the solution to 0-5 °C.[4]

-

Reaction: While vigorously stirring and maintaining the temperature at 0-5 °C, add benzyl chloroformate (1.1-1.2 eq) and a 4 M NaOH solution (1.1-1.2 eq) dropwise and simultaneously over approximately 30-45 minutes. The key is to keep the pH alkaline throughout the addition.

-

Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up (Impurity Removal): Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities. The desired Cbz-glycine product will remain in the aqueous phase as its sodium salt.[4][5]

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated HCl until the pH reaches 1-2. A white precipitate of Cbz-glycine should form.[4][5]

-

Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum to a constant weight.

Causality and Field-Proven Insights

-

Temperature Control: Maintaining a low temperature (0-5 °C) during the addition of benzyl chloroformate is critical. It minimizes the hydrolysis of the highly reactive Cbz-Cl by the aqueous NaOH, which would otherwise form benzyl alcohol and sodium carbonate, reducing the yield.[2]

-

Simultaneous Addition: The simultaneous addition of Cbz-Cl and NaOH is a technique to maintain a sufficiently high concentration of the deprotonated, nucleophilic glycine while ensuring the reaction medium stays basic to neutralize the generated HCl.[3][4] If the base is added all at once initially, it can increase the rate of Cbz-Cl hydrolysis.

-

Ether Wash: The wash with diethyl ether is a crucial purification step. Benzyl alcohol, a potential byproduct, and any excess benzyl chloroformate are soluble in ether, while the sodium salt of Cbz-glycine is highly soluble in water. This liquid-liquid extraction efficiently removes key impurities before product isolation.[5]

-

Acidification: Cbz-glycine is an acid and is soluble in its deprotonated (carboxylate) form in basic aqueous solution. Acidification protonates the carboxylate, rendering the molecule neutral and significantly reducing its solubility in water, thus causing it to precipitate for easy collection.[4]

Part 2: Amide Coupling of Cbz-glycine with Methylamine

Principle and Mechanism

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid.[6] Direct reaction is unfavorable as the carboxylate anion (formed by deprotonation by the amine) is unreactive, and the protonated amine is not nucleophilic. Coupling reagents are used to convert the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive acyl intermediate.[7][8]

Carbodiimides, such as Diisopropylcarbodiimide (DIC), are widely used for this purpose.[9] The carbodiimide reacts with the carboxylic acid (Cbz-glycine) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (methylamine). The attack forms the desired amide bond and releases a urea byproduct (diisopropylurea).[7]

To improve efficiency and minimize potential side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt can react with the O-acylisourea to form an HOBt-active ester, which is less reactive but more selective, and less prone to side reactions.[9][10] For glycine, racemization is not a concern, but the use of additives can still enhance coupling yields.[8]

Caption: Amide coupling mechanism using a carbodiimide (DIC).

Detailed Experimental Protocol

Materials:

-

N-Cbz-glycine (1.0 eq)

-

Diisopropylcarbodiimide (DIC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended, 1.1 eq)

-

Methylamine (2.0 M solution in THF or 40% in water) (1.2 eq)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Initial Setup: To a round-bottom flask under a nitrogen atmosphere, add N-Cbz-glycine (1.0 eq) and dissolve it in anhydrous DCM. If using, add HOBt (1.1 eq).

-

Activation: Cool the solution to 0 °C in an ice bath. Add DIC (1.1 eq) dropwise to the solution. Stir the mixture at 0 °C for 15-30 minutes.

-

Coupling: Slowly add the methylamine solution (1.2 eq) to the reaction mixture. After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up (Quenching & Extraction): a. Filter the reaction mixture to remove the precipitated diisopropylurea byproduct. b. Transfer the filtrate to a separatory funnel and dilute with additional DCM. c. Wash the organic layer sequentially with 1 M HCl (to remove excess methylamine), saturated aqueous NaHCO₃ (to remove unreacted Cbz-glycine and HOBt), and finally with brine.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure Benzyl (2-(methylamino)-2-oxoethyl)carbamate.[12]

Causality and Field-Proven Insights

-

Choice of Coupling Reagent: DIC is often preferred for solution-phase synthesis because the resulting diisopropylurea byproduct has better solubility in organic solvents than the dicyclohexylurea from DCC, making its removal by washing more feasible, although filtration is still effective.[9] Other modern reagents like T3P or HATU can also be used and may offer advantages in terms of cleaner reactions and easier work-ups.[7][10]

-

Solvent: Anhydrous aprotic solvents like DCM or DMF are used to prevent the hydrolysis of the activated intermediate, which would regenerate the starting carboxylic acid.

-

Aqueous Washes: The sequence of acidic and basic washes is a cornerstone of purification in organic synthesis. The acid wash protonates any remaining basic methylamine, making it water-soluble and drawing it into the aqueous layer. The bicarbonate wash deprotonates any remaining acidic Cbz-glycine or HOBt, pulling them into the aqueous layer. The final brine wash helps to remove residual water from the organic phase before drying.[11]

Part 3: Product Characterization

The identity and purity of the final product, Benzyl (2-(methylamino)-2-oxoethyl)carbamate, must be confirmed through standard analytical techniques.

Physicochemical and Spectroscopic Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [13][14] |

| Molecular Weight | 222.24 g/mol | [13] |

| Appearance | Typically a white to off-white solid | General Observation |

| CAS Number | 21855-72-1 | [13] |

| ¹H NMR (Expected) | Signals for benzyl protons (aromatic, ~7.3 ppm), benzylic CH₂ (~5.1 ppm), carbamate NH, amide NH, glycine α-CH₂ (~3.8 ppm), and methyl group protons (~2.8 ppm, often a doublet due to coupling with NH). | Based on[12] |

| IR Spectroscopy (Expected) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching for both carbamate and amide (~1650-1700 cm⁻¹), and C-O stretching. | Based on[12] |

| Mass Spectrometry | Expected M+H⁺ ion at m/z 223.1. | Calculated |

References

-

Wikipedia. Peptide synthesis . Available from: [Link]

-

Aapptec Peptides. Coupling Reagents . Available from: [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents . Available from: [Link]

-

Lipshutz, B. H., et al. Amide and Peptide Bond Formation in Water at Room Temperature . Organic Letters. Available from: [Link]

-

Chemistry Stack Exchange. Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate . Available from: [Link]

- Google Patents. US8357820B2 - Process for producing N-protected amino acid.

-

MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid . Available from: [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism . Available from: [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]

- 6. hepatochem.com [hepatochem.com]

- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. 21855-72-1|Benzyl (2-(methylamino)-2-oxoethyl)carbamate|BLD Pharm [bldpharm.com]

- 14. parchem.com [parchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-Cbz-Sar-Gly-NHMe

This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of the dipeptide derivative, N-Cbz-Sar-Gly-NHMe. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering insights into the causality behind experimental choices to ensure reproducibility and a deeper understanding of the underlying chemistry.

Strategic Overview: The Rationale Behind N-Cbz-Sar-Gly-NHMe Synthesis

The target molecule, N-Cbz-Sar-Gly-NHMe (N-carbobenzyloxy-sarcosyl-glycine methylamide), is a protected dipeptide. The choice of its constituent parts is deliberate:

-

N-Cbz (Carbobenzyloxy) Group: This is a classic urethane-type protecting group for the N-terminus of the sarcosine residue. Its selection is strategic due to its high stability under various coupling conditions and its clean removal via catalytic hydrogenation, a method that typically does not disturb other functional groups within the peptide.

-

Sarcosine (Sar): As an N-methylated amino acid, sarcosine introduces conformational constraints into the peptide backbone. Its presence can significantly impact the peptide's secondary structure and, consequently, its biological activity and metabolic stability.

-

Glycine (Gly): Being the simplest amino acid with no side chain, glycine provides maximal conformational flexibility. Its juxtaposition with sarcosine creates a unique structural motif.

-

C-terminal Methylamide (-NHMe): The methylamide cap at the C-terminus neutralizes the carboxylic acid charge, which can enhance cell permeability and metabolic stability by making the peptide resistant to carboxypeptidases.

This guide will detail a robust synthesis pathway using a carbodiimide-mediated coupling approach, followed by rigorous characterization to validate the final product's identity and purity.

Experimental Workflow: From Precursors to Purified Product

The synthesis is a two-step process: first, the preparation of the C-terminal glycine methylamide, followed by the coupling with N-Cbz-sarcosine.

The Strategic Design of Benzyl (2-(methylamino)-2-oxoethyl)carbamate: A Dipeptide Mimic for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry and drug discovery, the pursuit of molecules with enhanced stability, bioavailability, and target specificity is paramount. Peptides, while offering high potency and selectivity, are often hampered by their susceptibility to enzymatic degradation and poor membrane permeability. This has led to the development of peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacological properties. This technical guide provides a comprehensive overview of a specific dipeptide mimic, Benzyl (2-(methylamino)-2-oxoethyl)carbamate. This compound, also known as N-Cbz-sarcosine methylamide, serves as a valuable tool in the design of novel therapeutics and chemical probes. We will delve into its rational design, synthesis, physicochemical properties, and its role as a structural surrogate for dipeptides, supported by detailed experimental protocols and structural analyses.

Introduction: The Imperative for Dipeptide Mimics

Peptides and proteins are fundamental to a vast array of biological processes, acting as hormones, neurotransmitters, and modulators of protein-protein interactions. Consequently, they are attractive starting points for drug design. However, the inherent liabilities of natural peptides, such as rapid proteolysis and low oral bioavailability, have driven the evolution of peptidomimetic design.[1] Dipeptide mimics, in particular, are of significant interest as they represent the smallest recognition elements in many peptide-protein interactions.[2]

The core concept behind a dipeptide mimic is to retain the key pharmacophoric features of a dipeptide—the spatial arrangement of side chains and hydrogen bonding capabilities—while replacing the labile peptide bond with a more robust chemical scaffold. Benzyl (2-(methylamino)-2-oxoethyl)carbamate emerges from this strategy as a mimic of a sarcosine-containing dipeptide, such as Sar-Gly or Gly-Sar. Sarcosine (N-methylglycine) itself is a naturally occurring amino acid derivative found in various biological tissues.[1] The N-methylation in sarcosine removes a hydrogen bond donor and introduces conformational constraints, which can be a desirable feature in drug design.

This guide will explore the synthesis and properties of Benzyl (2-(methylamino)-2-oxoethyl)carbamate, providing the necessary technical details for its application in research and development.

Molecular Design and Rationale

The structure of Benzyl (2-(methylamino)-2-oxoethyl)carbamate (Figure 1) is a deliberate amalgamation of functionalities designed to impart stability and mimicry.

-

Sarcosine Core: The central N-methylglycine (sarcosine) unit provides the foundational structure of the dipeptide to be mimicked.

-

C-Terminal Methylamide: The C-terminus is capped with a methylamide group. This modification neutralizes the charge of the carboxylic acid and increases the molecule's metabolic stability by removing a potential site for carboxypeptidase cleavage.

-

N-Terminal Benzyloxycarbonyl (Cbz) Group: The N-terminus is protected by a benzyloxycarbonyl (Cbz or Z) group. This widely used protecting group in peptide synthesis serves a dual purpose here. It prevents unwanted reactions at the N-terminus during synthesis and also contributes to the overall lipophilicity of the molecule, potentially enhancing membrane permeability.[3]

Caption: Molecular Structure of Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Synthesis and Purification

The synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate is a two-step process that leverages standard peptide chemistry techniques: the synthesis of the N-protected amino acid precursor followed by amide bond formation.

Synthesis of N-Cbz-Sarcosine

The precursor, N-Cbz-sarcosine, is synthesized by the reaction of sarcosine with benzyl chloroformate under basic conditions.

Caption: Synthetic scheme for N-Cbz-Sarcosine.

Experimental Protocol: Synthesis of N-Cbz-Sarcosine

-

Dissolution: Dissolve sarcosine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.

-

Addition of Benzyl Chloroformate: While vigorously stirring the solution, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

-

Extraction: Extract the product with ethyl acetate (3 x volumes).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-sarcosine as a colorless oil or white solid.[4]

Synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate

The final compound is synthesized by coupling N-Cbz-sarcosine with methylamine. A variety of peptide coupling reagents can be employed for this step.

Caption: Amide coupling to form the target compound.

Experimental Protocol: Synthesis of Benzyl (2-(methylamino)-2-oxoethyl)carbamate

-

Activation: Dissolve N-Cbz-sarcosine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU, 1.1 eq) and an amine base like N,N-diisopropylethylamine (DIPEA, 1.2 eq). Stir the mixture at 0 °C for 30 minutes.

-

Coupling: Add a solution of methylamine (1.2 eq, e.g., as a solution in THF or as methylamine hydrochloride with additional base) to the activated N-Cbz-sarcosine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield Benzyl (2-(methylamino)-2-oxoethyl)carbamate.

Physicochemical and Spectroscopic Characterization

The proper characterization of Benzyl (2-(methylamino)-2-oxoethyl)carbamate is essential for its use in further applications.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 21855-72-1 | |

| Molecular Formula | C₁₁H₁₄N₂O₃ | |

| Molecular Weight | 222.24 g/mol | |

| Appearance | White to off-white solid | [5] |

| Melting Point | 208-212 °C (dec.) (for sarcosine) | [5] |

| Solubility | Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water. |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (aromatic region, ~7.3 ppm), the benzylic methylene protons (~5.1 ppm), the N-methyl protons of the sarcosine and methylamide moieties (as singlets, likely in the range of 2.8-3.2 ppm), and the methylene protons of the glycine backbone (a singlet around 4.0 ppm). The presence of rotamers due to restricted rotation around the amide and carbamate bonds may lead to the observation of multiple sets of signals.[6][7]

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the carbamate and amide groups (~156 ppm and ~170 ppm, respectively), the aromatic carbons of the benzyl group, the benzylic methylene carbon, the N-methyl carbons, and the backbone methylene carbon.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching (if any secondary amide character is present, though this is an N-methylated amide), C=O stretching of the carbamate and amide groups (typically in the range of 1650-1750 cm⁻¹), and aromatic C-H stretching.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.

Benzyl (2-(methylamino)-2-oxoethyl)carbamate as a Dipeptide Mimic: Structural Insights

The utility of Benzyl (2-(methylamino)-2-oxoethyl)carbamate as a dipeptide mimic stems from its ability to adopt conformations that are sterically and electronically similar to those of natural dipeptides.

Conformational Analysis

The conformational landscape of this molecule is primarily defined by the torsional angles around the single bonds of the backbone. Unlike peptides with primary amide bonds, the N-methylation in the sarcosine residue and the methylamide cap influence the cis/trans isomerism of the amide and carbamate bonds.[3]

-

X-ray Crystallography: While a crystal structure for the title compound is not publicly available, analysis of related N-Cbz-protected dipeptides and amides reveals a preference for a relatively planar arrangement of the amide and carbamate groups.[8][9] The overall conformation is often extended, which is a common feature of β-strands in proteins.

-

NMR in Solution: Solution-phase conformational analysis using techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into the through-space proximity of protons, helping to define the preferred conformations in different solvents.[10] The presence of rotamers in the NMR spectrum is a direct indication of the conformational flexibility and the energy barriers to bond rotation.

Caption: Factors influencing the conformational states of the dipeptide mimic.

Applications in Drug Discovery and Chemical Biology

The structural features of Benzyl (2-(methylamino)-2-oxoethyl)carbamate make it a valuable building block and research tool.

-

Enzyme Inhibitors: Many enzymes, particularly proteases, recognize and process dipeptide motifs. This dipeptide mimic can be incorporated into larger molecules to act as a non-hydrolyzable analogue of a substrate, leading to competitive inhibition. The increased stability against proteolysis is a key advantage in this context.[11]

-

Probing Protein-Protein Interactions: As a stable structural surrogate, this compound can be used to probe the binding pockets of proteins that recognize dipeptide sequences. Structure-activity relationship (SAR) studies can be conducted by systematically modifying the benzyl and methylamide groups to optimize binding affinity.

-

Scaffold for Library Synthesis: The synthetic accessibility of this compound makes it an attractive scaffold for the generation of chemical libraries for high-throughput screening.

Comparative Analysis with Other Dipeptide Mimics

A variety of strategies have been developed to create dipeptide mimics. A comparison with Benzyl (2-(methylamino)-2-oxoethyl)carbamate highlights its specific advantages and disadvantages.

Table 2: Comparison of Dipeptide Mimic Scaffolds

| Dipeptide Mimic Type | Advantages | Disadvantages |

| Benzyl (2-(methylamino)-2-oxoethyl)carbamate | - Synthetically accessible- Good metabolic stability- Mimics N-methylated dipeptides | - Reduced hydrogen bonding capacity- Potential for rotamers complicating analysis |

| Reduced Amide Bonds (-CH₂-NH-) | - Increased flexibility- Resistant to proteolysis | - Loss of carbonyl oxygen for H-bonding- Altered geometry |

| Azapeptides (-NH-N(R)-CO-) | - Maintains H-bond acceptor- Can induce specific conformations | - Synthesis can be challenging |

| Peptoids (N-substituted glycines) | - Highly stable- Easily synthesized in libraries | - Lacks chiral center at α-carbon- Different conformational preferences |

Conclusion and Future Perspectives

Benzyl (2-(methylamino)-2-oxoethyl)carbamate represents a well-defined and synthetically accessible dipeptide mimic with significant potential in medicinal chemistry and chemical biology. Its design thoughtfully addresses the inherent limitations of natural peptides by incorporating features that enhance metabolic stability while preserving key structural motifs necessary for biological recognition. The detailed synthetic protocols and characterization data provided in this guide are intended to facilitate its adoption and application by researchers in the field.

Future research directions could involve the incorporation of this mimic into larger peptide sequences to study its influence on overall conformation and biological activity. Furthermore, the development of analogues with diverse substituents on the benzyl and methylamide moieties will undoubtedly expand the utility of this scaffold in the ongoing quest for novel therapeutics. The continued exploration of such peptidomimetic strategies will be instrumental in bridging the gap between the therapeutic potential of peptides and their practical application as drugs.

References

-

PrepChem. Synthesis of Cbz-sarcosine. [Link]

-

Fengchen Group Co., Ltd. Sarcosine, N-methylglycine API, Raw Material USP AJI FCC BP EP. [Link]

-

Montaña, C., et al. (2020). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. ResearchGate. [Link]

-

Goodman, M., et al. (1998). X-ray structures of new dipeptide taste ligands. PubMed. [Link]

-

ResearchGate. The X-ray crystal structures (A) and solution 1 H NMR (in D 2 O) data... [Link]

-

ResearchGate. ¹H NMR spectra for CBZ and (E) complex. [Link]

-

Fischman, A. J., et al. (1986). The Conformational Analysis of Substance P Analogs Using High-Field NMR Techniques. Journal of Biomolecular Structure and Dynamics. [Link]

-

PubChem. Sarcosine. [Link]

-

Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin. [Link]

-

Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. [Link]

-

Wang, W., et al. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. National Institutes of Health. [Link]

-

Wikipedia. Sarcosine. [Link]

-

The Royal Society of Chemistry. Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. [Link]

-

ChemBK. Cbz-sarcosine. [Link]

-

LibreTexts. 8.2: Conformational Analysis. [Link]

-

Georg, G. I., et al. (1998). Synthesis and NMR-driven conformational analysis of taxol analogues conformationally constrained on the C13 side chain. PubMed. [Link]

-

PubChem. Sarcosinate. [Link]

-

Görbitz, C. H. (2006). Structures of dipeptides: the head-to-tail story. ResearchGate. [Link]

-

Lynn, D. G., & Decatur, S. M. (2015). A Newcomer's Guide to Peptide Crystallography. PMC. [Link]

-

Lee, H., et al. (1988). Conformational States of N-acylalanine Dithio Esters: Correlation of Resonance Raman Spectra With Structures. PubMed. [Link]

-

Kumar, R. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. [Link]

-

Addlagatta, A., et al. (2012). The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing. National Institutes of Health. [Link]

Sources

- 1. Sarcosine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Sarcosine, N-methylglycine API, Raw Material USP AJI FCC BP EP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. X-ray structures of new dipeptide taste ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The conformational analysis of substance P analogs using high-field NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Guardian: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Challenge of Peptide Synthesis

The synthesis of peptides with a defined sequence is a cornerstone of modern chemistry, biochemistry, and pharmacology.[1] The process is conceptually straightforward: the stepwise assembly of amino acid precursors via the formation of amide (peptide) bonds.[2] However, the inherent challenge lies in the bifunctional nature of amino acids. To prevent unwanted side reactions, such as self-polymerization, and to ensure the precise assembly of complex peptide chains, the strategic use of protecting groups is paramount.[3][4][5]

Among the arsenal of protective moieties, the Carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, stands as a foundational and enduring tool.[2][6] Its development marked the dawn of controlled chemical peptide synthesis, transforming a field previously fraught with ambiguity into one of precision and design.[6][7] This guide provides a comprehensive overview of the Cbz protecting group, detailing its chemical properties, mechanistic underpinnings, application methodologies, and its strategic place in modern synthetic chemistry.

The Cbz Group: A Historical and Chemical Overview

The Cbz group is a benzyloxycarbonyl moiety that protects the N-terminus of an amino acid as a carbamate.[5] This conversion is critical because it renders the amine nitrogen non-nucleophilic and non-basic by delocalizing the nitrogen's lone pair of electrons into the adjacent carbonyl group.[8][9] This "reactivity masking" is the core principle that allows for the selective activation of the carboxylic acid of a Cbz-protected amino acid for coupling, without interference from its own amino group.[1][9]

The introduction of the Cbz group, often abbreviated as 'Z' in honor of Zervas, was a watershed moment, enabling the synthesis of previously inaccessible oligopeptides in the 1930s.[7] For two decades, the Bergmann-Zervas method was the dominant procedure for peptide synthesis worldwide.[6] A notable advantage of Cbz-protection is the increased crystallinity it often imparts to the protected amino acid, which greatly facilitates purification by crystallization.[5][10]

Mechanism of Action: The Protection Step

The introduction of the Cbz group is typically achieved by reacting the N-terminal amine of an amino acid with benzyl chloroformate (Cbz-Cl) under aqueous basic conditions, a classic method known as the Schotten-Baumann reaction.[1][7]

The causality behind this choice is twofold:

-

Activation of the Nucleophile : The base (e.g., Na₂CO₃, NaOH) deprotonates the amino group, increasing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon of benzyl chloroformate.[7]

-

Neutralization of Byproduct : The reaction liberates hydrochloric acid (HCl), which is immediately neutralized by the base, driving the reaction to completion.[1][7]

The mechanism proceeds via a nucleophilic acyl substitution, where the amine attacks the highly reactive chloroformate. The chloride ion serves as an excellent leaving group, resulting in the formation of the stable carbamate linkage.[7]

Caption: Nucleophilic attack of the amine on benzyl chloroformate.

Core Methodology: Cbz-Protection Protocol (Schotten-Baumann)

This protocol is a self-validating system. Successful protection is confirmed by a change in the physical properties of the product (often becoming a crystalline solid) and can be verified by techniques like TLC, NMR, or mass spectrometry.

Materials:

-

Amino Acid (1.0 equivalent)

-

1 M Sodium Carbonate (Na₂CO₃) solution (2.5 equivalents)

-

Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)[11]

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath, magnetic stirrer, separatory funnel

Procedure:

-

Dissolution: Dissolve the amino acid in the 1 M aqueous sodium carbonate solution in a flask, cooling the mixture in an ice bath.[1]

-

Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate dropwise. It is critical to maintain the temperature below 5 °C to minimize side reactions and hydrolysis of the Cbz-Cl.[1]

-

Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and continue stirring for 2-4 hours.[1]

-

Work-up (Removal of Excess Reagent): Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[1]

-

Acidification and Isolation: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected amino acid, being less water-soluble, will often precipitate out or can be extracted.[1]

-

Extraction: Extract the product from the aqueous layer using a suitable organic solvent like ethyl acetate.[1]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final Cbz-protected amino acid.[1]

The Art of Removal: Cbz Deprotection Strategies

The utility of a protecting group is defined as much by its removal as its installation. The Cbz group offers several deprotection pathways, with catalytic hydrogenolysis being the most prominent.

Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz removal.[12] It involves the use of hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C).[6][13] The reaction proceeds under neutral pH and at room temperature, making it compatible with many other acid- or base-sensitive functional groups.[12][13]

The mechanism involves the reductive cleavage of the benzylic carbon-oxygen bond. The reaction produces the unstable carbamic acid, which spontaneously decarboxylates to release the free amine, with toluene and carbon dioxide as the only byproducts.[7] These volatile byproducts are easily removed, simplifying purification.[1]

Caption: Reductive cleavage of the Cbz group via hydrogenolysis.

Acidic Cleavage